Acetyldiosmin
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Description
Acetyldiosmin is a derivative of Diosmin, which is a flavonoid most commonly found in citrus fruits . Flavonoids are plant compounds with antioxidant properties that protect your body from inflammation and unstable molecules .
Synthesis Analysis
Diosmin, a flavone glycoside belonging to the class of flavonoids, has attracted researchers’ attention due to its potential involvement in human wellness . It is obtained synthetically from hesperidin through treatment with an aqueous solution of sodium hydroxide in the presence of iodine and pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once you’ve drawn a molecule, you can convert the molecule into a 3D model which is then displayed in the viewer .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve various factors. For instance, the atoms situated at the surface results in lowering the binding energy per atom for nanomaterials .
Physical and Chemical Properties Analysis
Diosmin is a gray-yellow powder . Similar to other flavonoids, it dissolves poorly in polar and nonpolar protic solvents but much better in aprotic solvents (e.g., DMSO) . The poor solubility of diosmin in most solvents creates a problem when it is used as a drug .
Safety and Hazards
Future Directions
Diosmin has shown potential in various therapeutic roles, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . Future research could focus on these areas to further understand the potential benefits and applications of Acetyldiosmin .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Acetyldiosmin can be achieved through the acetylation of Diosmin. Diosmin can be obtained from the hydrolysis of hesperidin, which is found in citrus fruits. The acetylation of Diosmin can be carried out using acetic anhydride and a catalyst such as pyridine or triethylamine.", "Starting Materials": [ "Hesperidin", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Hydrolysis of Hesperidin to obtain Diosmin", "Mixing Diosmin with acetic anhydride and pyridine or triethylamine", "Heating the mixture under reflux for several hours", "Cooling the mixture and adding water", "Extracting the product with a suitable organic solvent", "Purifying the product by recrystallization or chromatography" ] } | |
CAS No. |
6195-54-6 |
Molecular Formula |
C44H48O23 |
Molecular Weight |
944.8 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35+,37-,38+,39+,40-,41+,42+,43+,44+/m0/s1 |
InChI Key |
SUXSSKKHGVZUQF-RALFMLGLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
5-(Acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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